molecular formula C30H30FN5O3S B2813484 3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-84-1

3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2813484
CAS No.: 689770-84-1
M. Wt: 559.66
InChI Key: QZJVUELHWBLHPG-UHFFFAOYSA-N
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Description

3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H30FN5O3S and its molecular weight is 559.66. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Poly (ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2) . These are key proteins involved in the process of DNA repair and genomic stability.

Mode of Action

The compound interacts with its targets, PARP-1 and PARP-2, by inhibiting their activity . This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately resulting in cell death.

Biochemical Pathways

The compound affects the DNA repair pathway By inhibiting PARP-1 and PARP-2, it prevents the repair of single-strand DNA breaksThis mechanism is particularly effective in cancer cells deficient in homologous recombination repair (HRR), such as BRCA1 or BRCA2 mutants .

Pharmacokinetics

Similar compounds are often designed to have good absorption, distribution, metabolism, and excretion (adme) properties to ensure effective bioavailability .

Result of Action

The result of the compound’s action is the induction of cell death, particularly in cancer cells deficient in HRR . This makes it a potential therapeutic agent for certain types of cancer.

Properties

IUPAC Name

3-[[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN5O3S/c31-23-5-7-24(8-6-23)33-11-13-35(14-12-33)28(37)22-3-1-21(2-4-22)20-36-29(38)26-19-25(34-15-17-39-18-16-34)9-10-27(26)32-30(36)40/h1-10,19,26H,11-18,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBXPDBCXQJUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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